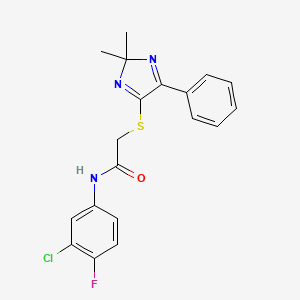

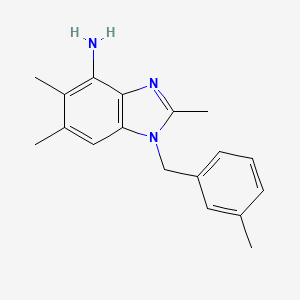

2,6-dimethyl-5-nitro-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indazole derivatives, including “2,6-dimethyl-5-nitro-2H-indazole,” often involves strategic functionalization to introduce nitro groups at specific positions. For example, the synthesis of substituted benzo[g]indazoles with nitro groups involves the reaction of benzylidene tetralones with hydrazine in acetic acid, showcasing a method that could be adapted for the synthesis of this compound by altering substituents and reaction conditions (Cuartas et al., 2019).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole ring system. For instance, in “3-chloro-1-methyl-5-nitro-1H-indazole,” the molecule is built from fused five- and six-membered rings connected to a chlorine atom and to nitro and methyl groups, indicating a planarity that is also expected in the this compound structure (Kouakou et al., 2015).

Chemical Reactions and Properties

Indazole derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. For instance, the Davis-Beirut Reaction (DBR) is used for the construction of 2H-indazoles, leveraging the chemistries of nitroso intermediates for N-N bond-forming heterocyclization, which is applicable to the synthesis and functionalization of this compound (Zhu et al., 2019).

Physical Properties Analysis

The physical properties of indazole derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The planarity of the indazole system and the presence of substituents like nitro groups affect these properties, as seen in the crystal structure analyses where intermolecular interactions and molecular conformations are detailed (Chen et al., 2009).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 2,6-dimethyl-5-nitro-2H-indazole is involved in the synthesis of various indazole and benzimidazole derivatives. The alkylation of nitroindazoles, including 5-nitroindazole, leads to the formation of products with diverse alkylated positions, facilitating the creation of new chemical entities (Kamel et al., 1966).

Chemistries of Highly Reactive Nitroso Intermediates

- The compound is an integral part of the Davis-Beirut reaction, utilized for synthesizing various indazole derivatives. This reaction explores the chemistries of nitroso intermediates under different conditions, enabling the production of diverse products, including 2H-indazoles with various substitutions (Zhu et al., 2019).

Crystal Structure Analysis

- Studies on the crystal structure of similar compounds, like 2,3-Dimethyl-6-nitro-2H-indazole, provide insights into the molecular arrangement and interactions within the indazole ring system. This information is crucial for understanding the physical properties and reactivity of these compounds (Chen et al., 2009).

Antiproliferative and Antibacterial Activities

- Derivatives of this compound have been synthesized and evaluated for their potential antiproliferative activity against cancer cell lines and antibacterial activity. This highlights the potential biomedical applications of these compounds (Cuartas et al., 2019).

Key Intermediate in Angiogenesis Inhibitor Synthesis

- The compound serves as a key intermediate in synthesizing novel molecule-targeting angiogenesis inhibitors, which are important in cancer treatment due to their anti-tumor activity and low toxicity (Zhongshi, 2010).

Mécanisme D'action

Target of Action

Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

Indazoles have been found to have a wide variety of biological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazoles have been found to have a wide variety of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, using suitable protective clothing, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

2,6-dimethyl-5-nitroindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-3-8-7(5-11(2)10-8)4-9(6)12(13)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUCOIZEKRTSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C=C2C=C1[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)